molecular formula C20H26N2O4S B3578637 1-[3-(benzyloxy)-4-methoxybenzyl]-4-(methylsulfonyl)piperazine

1-[3-(benzyloxy)-4-methoxybenzyl]-4-(methylsulfonyl)piperazine

Cat. No.: B3578637
M. Wt: 390.5 g/mol
InChI Key: AGZAQKKSYOUKGF-UHFFFAOYSA-N
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Description

1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(methylsulfonyl)piperazine is a piperazine derivative characterized by a substituted benzyl group at position 1 and a methylsulfonyl group at position 4 of the piperazine ring. Piperazine derivatives are widely studied in medicinal chemistry due to their ability to modulate pharmacokinetic properties, including solubility and bioavailability, via hydrogen bonding and pKa adjustments .

Properties

IUPAC Name

1-[(4-methoxy-3-phenylmethoxyphenyl)methyl]-4-methylsulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O4S/c1-25-19-9-8-18(14-20(19)26-16-17-6-4-3-5-7-17)15-21-10-12-22(13-11-21)27(2,23)24/h3-9,14H,10-13,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGZAQKKSYOUKGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCN(CC2)S(=O)(=O)C)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(benzyloxy)-4-methoxybenzyl]-4-(methylsulfonyl)piperazine typically involves multiple steps, starting with the preparation of the benzyloxy and methoxybenzyl intermediates. These intermediates are then reacted with piperazine under specific conditions to form the final product. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[3-(benzyloxy)-4-methoxybenzyl]-4-(methylsulfonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The benzyloxy and methoxybenzyl groups can be substituted with other groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various catalysts to facilitate the reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

1-[3-(benzyloxy)-4-methoxybenzyl]-4-(methylsulfonyl)piperazine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials, coatings, and other industrial applications.

Mechanism of Action

The mechanism of action of 1-[3-(benzyloxy)-4-methoxybenzyl]-4-(methylsulfonyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Key Observations:

Substituent Position 1: The 3-(benzyloxy)-4-methoxybenzyl group (target compound) is distinct from simpler benzyl or chlorobenzyl groups in analogs. This substitution likely enhances aromatic stacking interactions in enzyme binding pockets, as seen in BACE1 inhibitors .

Substituent Position 4 :

  • Methylsulfonyl (target) vs. aryl-sulfonyl (e.g., 4-methylphenylsulfonyl ): Methylsulfonyl is smaller and less lipophilic, which may improve aqueous solubility but reduce membrane permeability.
  • 4-Ethoxybenzyl () introduces a lipophilic substituent, contrasting with the polar sulfonyl group in the target compound.

Enzyme Inhibition:

  • Analogs with 1-(phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole fragments demonstrate IC₅₀ values of ~19–22 mM against BACE1, highlighting the importance of sulfonyl-piperazine motifs in enzyme binding . The target compound’s methylsulfonyl group may similarly engage in hydrogen bonding within catalytic sites.
  • 1-(2-Methoxyphenyl)piperazine derivatives exhibit antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting that methoxy-aromatic substitutions (as in the target) could enhance antimicrobial properties .

Cytotoxicity:

  • 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives show significant cytotoxicity against cancer cell lines (e.g., IC₅₀ < 10 µM for liver and breast cancer) . While the target compound lacks direct cytotoxic data, its methylsulfonyl group may mimic the electron-withdrawing effects of chlorobenzhydryl moieties, warranting further investigation.

Physicochemical and Pharmacokinetic Properties

  • Molecular Weight : The target compound’s molecular weight (~438 g/mol, estimated) is comparable to analogs like (446.59 g/mol) but lower than ethanedioate salts (e.g., ), which have increased mass due to counterions.
  • Metabolism : Piperazine derivatives like meclozine undergo extensive metabolism, producing N-dealkylated and hydroxylated metabolites . The target’s benzyloxy and methoxy groups may slow oxidative metabolism, extending half-life.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[3-(benzyloxy)-4-methoxybenzyl]-4-(methylsulfonyl)piperazine
Reactant of Route 2
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1-[3-(benzyloxy)-4-methoxybenzyl]-4-(methylsulfonyl)piperazine

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